
(4-甲基-2-(甲硫基)嘧啶-5-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol” is a chemical compound with the linear formula C7H10N2OS . It is also known by its CAS Number: 17759-40-9 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H10N2OS . This indicates that it contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, one sulfur atom, and one oxygen atom .科学研究应用
Synthesis of Pyrimidine Derivatives
This compound serves as a precursor in the synthesis of various pyrimidine derivatives, which are crucial in medicinal chemistry due to their biological and pharmacological activities . These activities include anti-leukemia, tyrosine kinase inhibition, and anti-HIV properties .
Neuroprotective and Anti-neuroinflammatory Agents
Researchers have explored the use of pyrimidine hybrids, potentially including (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, as neuroprotective and anti-neuroinflammatory agents. These compounds can be designed to target neurodegenerative diseases and have shown promising results in inhibiting inflammatory pathways in neuronal cells .
Anti-inflammatory Applications
Pyrimidine compounds exhibit significant anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of pyrimidine derivatives make them valuable in the development of new treatments for infections and diseases caused by oxidative stress .
Chemical Synthesis and Reactivity Studies
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is used in chemical synthesis and reactivity studies to understand the behavior of substituents linked to the pyrimidine ring, which is fundamental in developing new synthetic methodologies .
Pharmacological Research
In pharmacological research, this compound is utilized to create analogs that are tested for a variety of pharmacological activities, including antituberculosis, antibacterial, and antifungal effects .
Material Science Applications
The compound’s properties are also of interest in material science, where it can be used to modify polymers and create materials with specific characteristics for biomedical and environmental applications .
Drug Design and Development
Due to its versatile chemical structure, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is a valuable scaffold in drug design. It aids in the development of novel drugs with improved efficacy and reduced toxicity .
安全和危害
作用机制
Target of Action
Similar compounds have been found to inhibit nitric oxide synthase (nos) , and interact with serine/threonine-protein kinases . These proteins play crucial roles in various cellular processes, including cell signaling, growth, and differentiation.
Mode of Action
It’s suggested that the compound might undergo nucleophilic substitution reactions at the 2-position . Nucleophiles such as hydroxide ions or primary amines can displace the methylthio group .
Biochemical Pathways
Given its potential interaction with nos and serine/threonine-protein kinases , it may influence nitric oxide synthesis and protein phosphorylation pathways, respectively.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption . . These properties could influence its distribution, metabolism, and excretion, thereby affecting its bioavailability.
Action Environment
The action of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol can be influenced by various environmental factors. For instance, its stability might be affected by light and temperature, as it’s recommended to be stored in a dark place at room temperature . Furthermore, its efficacy could be influenced by the pH and enzymatic conditions of its environment.
属性
IUPAC Name |
(4-methyl-2-methylsulfanylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDAADJPBWUPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)
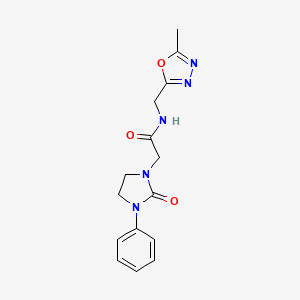
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)
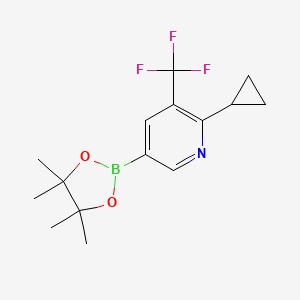
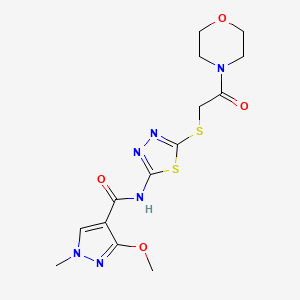

![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)
![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

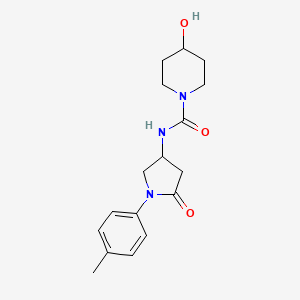
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)
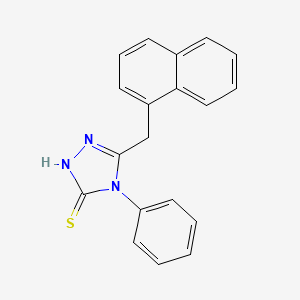
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)